3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
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Overview
Description
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure, which combines a benzimidazole moiety with a chromenone framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then coupled with a chromenone derivative.
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Step 1: Synthesis of 5-chloro-1H-benzimidazole
Reagents: o-phenylenediamine, 5-chlorobenzoic acid
Conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.
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Step 2: Synthesis of 7-(diethylamino)-2H-chromen-2-one
Reagents: 4-hydroxycoumarin, diethylamine
Conditions: Heating under reflux in an appropriate solvent like ethanol.
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Step 3: Coupling Reaction
Reagents: 5-chloro-1H-benzimidazole, 7-(diethylamino)-2H-chromen-2-one
Conditions: Catalytic amount of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one can undergo various chemical reactions, including:
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Oxidation: : The chromenone moiety can be oxidized to form quinone derivatives.
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Mild to moderate temperatures, aqueous or organic solvents.
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Reduction: : The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: Room temperature, atmospheric pressure.
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Substitution: : Halogen substitution on the benzimidazole ring can be achieved using nucleophiles.
Reagents: Sodium methoxide, sodium ethoxide.
Conditions: Reflux in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety typically yields quinone derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone structure.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one varies depending on its application:
Biological Activity: It may interact with DNA or proteins, inhibiting their function and leading to cell death in cancer cells.
Fluorescent Probes: The compound’s chromenone moiety can absorb and emit light, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-fluoro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
- 3-(5-methyl-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
Uniqueness
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is unique due to the presence of the chlorine atom on the benzimidazole ring, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential biological activities and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-3-24(4-2)14-7-5-12-9-15(20(25)26-18(12)11-14)19-22-16-8-6-13(21)10-17(16)23-19/h5-11H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWVRJYEORQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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